A Comprehensive Technical Guide to the Synthesis of Triethylammonium Hydrogen Sulfite
A Comprehensive Technical Guide to the Synthesis of Triethylammonium Hydrogen Sulfite
Abstract
This technical guide provides an in-depth exploration of the synthesis of triethylammonium hydrogen sulfite, a salt formed from the reaction of triethylamine and sulfurous acid. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the reaction's underlying principles, a robust experimental protocol, and comprehensive safety and handling procedures. Moving beyond a simple recitation of steps, this guide elucidates the causal chemistry, explains the rationale behind procedural choices, and offers insights grounded in established chemical literature. We will examine the nuanced interaction between triethylamine and sulfur dioxide in aqueous media, providing a self-validating protocol for the reliable synthesis, purification, and characterization of the target compound.
Theoretical Foundations & Mechanistic Insights
The synthesis of triethylammonium hydrogen sulfite is fundamentally an acid-base reaction. However, the nature of the reactants—a volatile tertiary amine and an unstable acid formed in situ—introduces complexities that demand careful consideration.
The Chemistry of Triethylamine and Sulfurous Acid
Triethylamine ((C₂H₅)₃N) is a common organic base with a pKa of its conjugate acid around 10.75. Its lone pair of electrons on the nitrogen atom makes it a potent nucleophile and Brønsted-Lowry base.
Sulfurous acid (H₂SO₃) is the acid anhydride of sulfur dioxide (SO₂). It does not exist as a stable, isolable compound and is present in equilibrium in aqueous solutions of SO₂. The reaction proceeds by dissolving sulfur dioxide gas in water, where it reacts to form sulfurous acid, which can then react with the triethylamine base.
The direct reaction between triethylamine and sulfur dioxide under strictly anhydrous conditions yields an orange-red liquid, a 1:1 Lewis acid-base adduct, Et₃N-SO₂.[1] This adduct is highly sensitive to moisture and oxygen.[1] When water is introduced into the system, it readily participates in the reaction, leading to the formation of the colorless triethylammonium hydrogen sulfite salt, [(C₂H₅)₃NH]⁺[HSO₃]⁻.[1][2] This guide focuses on the synthesis of this hydrated salt.
Reaction Mechanism
The formation of triethylammonium hydrogen sulfite in an aqueous environment can be conceptualized in two primary stages:
-
Nucleophilic Attack: The nitrogen atom of triethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of sulfur dioxide (which is in equilibrium with sulfurous acid).
-
Proton Transfer: In the presence of water, a proton is transferred from a water molecule (or sulfurous acid) to the nitrogen atom of triethylamine, forming the triethylammonium cation. The resulting hydroxide ion (or bisulfite ion) completes the ionic salt structure with the newly formed hydrogen sulfite anion.
The overall reaction is an exothermic acid-base neutralization.
Caption: Reaction mechanism for triethylammonium hydrogen sulfite formation.
Pre-Synthesis Considerations & Reagent Handling
Scientific integrity demands meticulous preparation. The purity of reagents and the precision of their handling are paramount to achieving a high yield and a pure product.
Reagent Specifications and Properties
| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |
| Triethylamine | (C₂H₅)₃N | 101.19 | 89.5 | 0.726 | Flammable, Corrosive, Toxic |
| Sulfur Dioxide | SO₂ | 64.07 | -10 | 1.46 (liquid) | Toxic, Corrosive, Pressurized Gas |
| Water (Deionized) | H₂O | 18.02 | 100 | 1.000 | Non-hazardous |
| Diethyl Ether (for precipitation) | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | Highly Flammable, Peroxide-former |
Safe Handling of Triethylamine
Triethylamine is a volatile, flammable, and corrosive liquid with a strong fish-like odor.[3]
-
Personal Protective Equipment (PPE): Always handle triethylamine in a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.
-
Dispensing: Use a syringe or cannula for transfers to minimize exposure to vapors.
-
Incompatibilities: It reacts violently with strong acids and oxidizing agents.[3] It is also corrosive to aluminum, copper, and zinc in the presence of moisture.[3]
Safe Handling of Sulfur Dioxide
Sulfur dioxide is a toxic and corrosive gas that can cause severe respiratory irritation.
-
Engineering Controls: The entire experiment must be conducted in a well-ventilated chemical fume hood. A dedicated gas scrubbing system containing a basic solution (e.g., sodium hydroxide) is required to neutralize any unreacted SO₂ exiting the apparatus.
-
Gas Cylinder: Secure the SO₂ cylinder firmly. Use a regulator specifically designed for corrosive gases. Check for leaks using a soapy water solution before each use.
-
In Situ Generation of Sulfurous Acid: Sulfurous acid is generated by bubbling SO₂ gas directly into the aqueous reaction mixture. This avoids handling the unstable acid itself. The rate of gas addition must be carefully controlled to prevent pressure buildup and to manage the exothermic nature of the reaction.
Experimental Protocol: Synthesis and Purification
This protocol details a lab-scale synthesis for triethylammonium hydrogen sulfite. All operations must be performed in a chemical fume hood.
Apparatus Setup
The reaction is typically carried out in a three-necked round-bottom flask equipped with:
-
A mechanical or magnetic stirrer.
-
A gas inlet tube that extends below the surface of the reaction solvent.
-
A thermometer to monitor the internal temperature.
-
An outlet connected to a gas bubbler and a basic scrubber trap.
The flask should be placed in an ice/water bath to control the reaction temperature.
Caption: Experimental workflow for triethylammonium hydrogen sulfite synthesis.
Step-by-Step Synthesis Procedure
-
Preparation: Assemble and dry the glassware. Set up the apparatus in a chemical fume hood.
-
Charging the Reactor: In a 250 mL three-necked round-bottom flask, place a magnetic stir bar. Add 10.1 g (0.1 mol) of triethylamine and 50 mL of deionized water.
-
Cooling: Begin stirring and cool the flask in an ice/water bath until the internal temperature is between 0 and 5 °C.
-
Sulfur Dioxide Addition: Slowly bubble sulfur dioxide gas through the stirred solution via the gas inlet tube. The reaction is exothermic; maintain the temperature below 10 °C by adjusting the gas flow rate and ensuring efficient cooling.
-
Monitoring: Continue the addition of SO₂. The reaction progress can be monitored by periodically checking the pH of the solution. The endpoint is reached when the solution becomes acidic (pH ≈ 4-5), indicating that all the triethylamine has been neutralized. A total of approximately 6.4 g (0.1 mol) of SO₂ will be required.
-
Completion: Once the reaction is complete, stop the SO₂ flow and purge the system with nitrogen gas for 10-15 minutes to remove any residual SO₂.
Isolation and Purification
-
Solvent Removal: Remove the water from the reaction mixture using a rotary evaporator. Be cautious as the product may be a viscous oil or a solid at this stage.
-
Crystallization: Dissolve the resulting residue in a minimum amount of a polar solvent like ethanol or isopropanol.
-
Precipitation: Slowly add a non-polar solvent, such as cold diethyl ether, with vigorous stirring until a white precipitate forms.
-
Filtration: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with two small portions of cold diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the purified triethylammonium hydrogen sulfite in a vacuum desiccator to a constant weight. The product is often a white, crystalline, hygroscopic solid.[2][4]
Characterization and Quality Control
Confirmation of the product's identity and purity is essential. The techniques described below are standard for characterizing such ionic compounds. While specific spectral data for triethylammonium sulfite is less common in literature, the principles are analogous to the well-documented triethylammonium sulfate salt.[5][6]
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum should show a broad absorption band in the 3000-2500 cm⁻¹ region, characteristic of the N-H stretch of the triethylammonium cation. Strong bands corresponding to the S=O and S-O stretches of the hydrogen sulfite anion are expected around 1200-1000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum (in a solvent like D₂O or DMSO-d₆) should confirm the presence of the triethylammonium cation. A characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) will be observed. The proton on the nitrogen (N⁺-H) will appear as a broad singlet.[5][7] Protonation of the amine causes a downfield shift of the adjacent methylene proton signals compared to free triethylamine.[5]
-
¹³C NMR: The spectrum will show two distinct signals for the methyl and methylene carbons of the ethyl groups.
-
Safety and Hazard Management
A thorough risk assessment must be conducted before beginning this synthesis.
| Hazard | Risk | Mitigation |
| Chemical Exposure | Triethylamine is corrosive and toxic upon inhalation/skin contact.[3][8] SO₂ is a toxic, corrosive gas. | Conduct all work in a fume hood. Wear appropriate PPE (gloves, goggles, lab coat). Ensure eyewash and safety shower are accessible.[9] |
| Exothermic Reaction | Rapid addition of SO₂ can cause the reaction to overheat, leading to boiling and release of toxic vapors. | Use an ice bath for cooling. Add SO₂ slowly and monitor the internal temperature continuously. |
| Gas Leak | A leak from the SO₂ cylinder or apparatus can release toxic gas into the lab. | Use a certified gas regulator. Check all connections for leaks with soapy water before starting. Work in a fume hood and have an appropriate gas scrubber in place. |
| Fire | Triethylamine and diethyl ether are highly flammable. | Keep away from ignition sources. Use non-sparking tools. Ground and bond metal containers during transfer.[3] |
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Conclusion
The synthesis of triethylammonium hydrogen sulfite from triethylamine and sulfurous acid is a well-defined yet sensitive procedure that hinges on the careful control of reaction conditions, particularly temperature and the presence of water. By understanding the underlying acid-base mechanism and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can reliably produce and characterize this valuable compound. The principles of safe reagent handling, meticulous procedural execution, and thorough analytical confirmation are the cornerstones of a successful and reproducible synthesis.
References
- Bateman, L. C., Hughes, E. D., & Ingold, C. K. (1940). Molecular Compounds between Amines and Sulphur Dioxide. Journal of the Chemical Society, 974.
- Herber, R. H., & Norris, T. H. (1954). Isotopic Exchange Reactions in Triethylamine-Liquid Sulfur Dioxide Solutions. Journal of the American Chemical Society, 76(15), 3849–3851.
- Benchchem. (n.d.).
- Jander, G. (1949). Die Chemie in wasserähnlichen Lösungsmitteln. Springer-Verlag.
- Gschwend, F. J., et al. (2016). One-step synthesis of triethylammonium hydrogen sulfate ([TEA][HSO₄]) from triethylamine and sulfuric acid.
- Echemi. (2023, January 4).
- Wikipedia contributors. (2024, March 29). Sulfuric acid. Wikipedia.
- ChemBK. (2024, April 10).
- Pawar, S. S., et al. (2021). Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids. ACS Omega, 6(27), 17796–17808.
- CymitQuimica. (n.d.).
- Gschwend, F. J., et al. (2016). One-step synthesis of triethylammonium hydrogen sulfate ([N₀₂₂₂][HSO₄]) from triethylamine and sulfuric acid.
- Fieser, L. F. (1931). 2- and 3-phenanthrenesulfonic acids. Organic Syntheses, 11, 84.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Triethylamine.
- Chemistry is cool. (2022, December 23). Making Sulphuric acid (Easiest way) [Video]. YouTube.
- Wichers, E., et al. (1951). Preparation of Sulfur of High Purity.
- TCI Chemicals. (2023, March 5). Safety Data Sheet: Sulfur Trioxide - Triethylamine Complex.
- Slyvka, Y., et al. (2021). Products of interaction of sulfur dioxide with amines in aqueous solutions. Effect of amines basicity and lipophilicity on the compounds composition. Voprosy Khimii i Khimicheskoi Tekhnologii, (1), 114-121.
- Shikh Zahari, S. M., et al. (2018). Triethylammonium hydrogen sulfate ionic liquid as a low-cost solvent: A short review of synthesis, analysis and applications.
- CymitQuimica. (n.d.). CAS 761-01-3: Sulfur trioxide-triethylamine complex.
- ChemicalBook. (2026, January 1). SULFURIC ACID:TRIETHYLAMINE 2M:1M CON- | 54272-29-6.
- AK Scientific, Inc. (n.d.).
- FUJIFILM Wako Chemicals. (2024, February 27).
- Pawar, S. S., et al. (2021). Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids.
- Khan, I., et al. (2015). Synthesis, characterization and electrochemistry of triethyl ammonium sulphate ionic liquid. Journal of Molecular Liquids, 206, 21-26.
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